molecular formula C17H16ClN3O2 B2354706 N-(2-(3-allylureido)phenyl)-2-chlorobenzamide CAS No. 1203232-70-5

N-(2-(3-allylureido)phenyl)-2-chlorobenzamide

Cat. No. B2354706
CAS RN: 1203232-70-5
M. Wt: 329.78
InChI Key: HLHAMWQBULEKAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. While there isn’t any direct information available on the synthesis of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide”, allyl groups are often generated by oxidative addition of allylic halides to low-valent metal complexes . Also, the allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes .


Molecular Structure Analysis

The molecular structure of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” would be complex due to the presence of multiple functional groups. The allyl group in the molecule is usually viewed as an allyl anion CH2=CH−CH2−, which is usually described as two equivalent resonance structures .


Chemical Reactions Analysis

The compound would likely participate in various chemical reactions due to the presence of the allyl group and the ureido group. Allyl derivatives have shown increased potency in both killing and inhibiting planktonic cells .

Scientific Research Applications

Environmental Impact and Degradation

  • Environmental Degradation and Safety : The compound 2-Chlorobenzamide, a key degradation product of certain insecticides, has been studied for its environmental impact. It's identified as a potential carcinogen, and its concentration resulting from the breakdown of certain insecticides affects environmental safety (Lu, Zhou, & Liu, 2004).

  • Hydrolysis and Stability : Investigations into the hydrolysis of 2-chlorobenzamide, a closely related compound, have been conducted to understand its environmental stability. It's found to be relatively stable under various pH conditions, with its rate of hydrolysis affected by temperature (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).

Chemical Synthesis and Applications

  • Synthesis and Pharmacodynamics : Synthesis techniques for compounds like N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide have been explored. Such studies often include pharmacodynamic assessments (Zhang, 2005).

  • Chemical Reactions and Mechanisms : Research into various reactions involving N-chlorobenzamides, such as the Hofmann Rearrangement, has been conducted to understand their chemical behavior and mechanisms (Imamoto, Kim, Tsuno, & Yukawa, 1971).

Biological and Pharmacological Effects

  • Biological Activity : Studies on related compounds, like allylic amine derivatives and their formation processes, offer insights into biological applications and potential pharmacological effects (Nishibayashi, Srivastava, Ohe, & Uemura, 1995).

  • Pharmacological Properties : Synthesis and evaluation of various benzamide derivatives, including their antimicrobial properties, are key areas of research. These studies can lead to the development of new therapeutic agents (Desai, Bhavsar, & Baldaniya, 2009).

Advanced Applications and Novel Syntheses

  • Advanced Synthesis Techniques : Innovative syntheses, like the Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, illustrate the compound's versatility in organic chemistry (Muniraj & Prabhu, 2019).

  • Radiopharmaceutical Development : The development of positron emission tomography (PET) radioligands using derivatives of N-(3-chlorophenyl)-2-picolinamide, a compound structurally related to N-(2-(3-allylureido)phenyl)-2-chlorobenzamide, demonstrates its potential in radiopharmaceutical applications (Kil et al., 2014).

Future Directions

The future directions in the study of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” could involve further exploration of its synthesis, properties, and potential applications. The development of increasingly general and modular multicomponent reactions for allylic amine synthesis has been highlighted as a future direction in related research .

properties

IUPAC Name

2-chloro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHAMWQBULEKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-allylureido)phenyl)-2-chlorobenzamide

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